molecular formula C12H14N4O2 B2854760 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one CAS No. 2249508-98-1

1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one

Cat. No. B2854760
CAS RN: 2249508-98-1
M. Wt: 246.27
InChI Key: NZTDYJJYVCWVAB-UHFFFAOYSA-N
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Description

1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, thereby preventing the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one has a range of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) in bacteria. Additionally, the compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one for lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a range of bacterial strains, including those that are resistant to traditional antibiotics. Additionally, the compound has low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one for lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one. One area of interest is the development of more efficient synthesis methods for the compound, which could facilitate its use in a wider range of experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its therapeutic potential.
Another area of interest is the development of novel formulations of the compound for use in clinical settings. This could involve the use of nanoparticles or other delivery systems to improve the solubility and bioavailability of the compound in vivo. Additionally, further studies are needed to assess the safety and efficacy of the compound in animal models and human clinical trials.
Conclusion:
In conclusion, 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one is a chemical compound that has shown promise for its potential applications in various scientific fields. The compound has been shown to have antimicrobial and anticancer activity, and has low toxicity in mammalian cells. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one involves the reaction of 4-(6-Methoxypyrimidin-4-yl)piperazine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure compound.

Scientific Research Applications

1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one has been studied for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-12(17)16-6-4-15(5-7-16)10-8-11(18-2)14-9-13-10/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTDYJJYVCWVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one

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